molecular formula C4H7ClN2O B11784387 5-Chlorotetrahydropyridazin-3(2H)-one

5-Chlorotetrahydropyridazin-3(2H)-one

Cat. No.: B11784387
M. Wt: 134.56 g/mol
InChI Key: FLAKNDCPCYKXFJ-UHFFFAOYSA-N
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Description

5-Chlorotetrahydropyridazin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a tetrahydropyran-like structure. It is characterized by a chlorine atom at the 5-position and a ketone group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly for functionalizing pyridazine derivatives via nucleophilic substitution or cross-coupling reactions . Its synthesis typically involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in the presence of a base (e.g., K₂CO₃) and acetone as a solvent .

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

5-chlorodiazinan-3-one

InChI

InChI=1S/C4H7ClN2O/c5-3-1-4(8)7-6-2-3/h3,6H,1-2H2,(H,7,8)

InChI Key

FLAKNDCPCYKXFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorotetrahydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chlorinated ketones or aldehydes. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chlorotetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridazinone derivatives with different substituents.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the 5-position.

Scientific Research Applications

5-Chlorotetrahydropyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chlorotetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazin-3(2H)-one Derivatives

Pyridazin-3(2H)-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 5-Chlorotetrahydropyridazin-3(2H)-one with analogous compounds:

Structural Features and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Cl, fused tetrahydropyran ring C₇H₇ClN₂O 170.60 Chlorine enhances electrophilicity; fused ring improves stability .
5-Hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one 5-OH, 2-tetrahydropyranyl C₉H₁₂N₂O₃ 196.20 Hydroxyl group increases polarity; reduced reactivity compared to chloro analog .
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one 4-Cl, 5-piperidinyl C₉H₁₂ClN₃O 213.66 Piperidinyl group enhances solubility; chlorine at 4-position alters regioselectivity .
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2H)-one 4-Cl, 5-hydrazinyl, 2-phenyl C₁₇H₁₃ClN₄O 324.77 Hydrazine moiety enables metal coordination; phenyl groups enhance lipophilicity .
5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one 5-Cl, 4-CF₃, 2-SEM C₁₂H₁₆ClF₃N₂O₂Si 360.80 Trifluoromethyl and SEM groups improve metabolic stability and synthetic versatility .

Key Research Findings and Trends

Substituent Position Matters : Chlorine at the 5-position (vs. 4-position) increases electrophilicity, making this compound more reactive toward nucleophiles .

Hybrid Structures Enhance Bioactivity : Incorporation of hydrazine (e.g., 5-(2-benzylidenehydrazinyl) derivatives) or piperidine groups significantly improves antimicrobial and anticancer profiles .

Fluorinated Derivatives Show Promise: Trifluoromethyl-substituted pyridazinones exhibit superior pharmacokinetic properties, warranting further drug development studies .

Biological Activity

5-Chlorotetrahydropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the pyridazine ring. This structural feature is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating multiple derivatives, compounds similar to this compound showed GI50 values ranging from 29 nM to 78 nM , indicating strong inhibitory effects on cancer cell proliferation .

The mechanism of action appears to involve inhibition of the EGFR/BRAF pathways , which are often overactive in cancer cells. Inhibitory assays revealed that derivatives with specific substitutions on the phenyl group exhibited enhanced potency against these pathways, with some derivatives outperforming established drugs like erlotinib .

Other Biological Activities

Beyond anticancer effects, this compound has been associated with several other biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains, making them potential candidates for antibiotic development.
  • Antioxidant Properties : The ability to scavenge free radicals suggests a role in mitigating oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders .
  • Anti-inflammatory Effects : Some studies indicate that these compounds may exhibit anti-inflammatory properties by modulating key inflammatory pathways.

Study 1: Antiproliferative Activity Assessment

In a controlled experiment, this compound was tested against A549 human lung adenocarcinoma cells. The compound was found to reduce cell viability significantly at concentrations as low as 100 µM , showing promise as a potential chemotherapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of this compound. It was observed that modifications to the substituents on the pyridazine ring significantly influenced biological activity. For example, compounds with electron-donating groups exhibited enhanced anticancer activity compared to their electron-withdrawing counterparts .

Data Summary

Biological Activity IC50/Effectiveness Notes
Antiproliferative (A549 cells)29 nM - 78 nMStrong inhibition of cancer cell growth
AntimicrobialVariesEffective against multiple strains
AntioxidantModerateScavenges free radicals
Anti-inflammatorySignificantModulates inflammatory pathways

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